3-(2-Methylbenzyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylphenyl)methyl]-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-4-2-3-5-10(9)8-11-6-7-12-13-11/h2-7H,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVYXJRVBQTOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717090 | |
| Record name | 5-[(2-Methylphenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260676-05-8 | |
| Record name | 5-[(2-Methylphenyl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(2-Methylbenzyl)-1H-pyrazole chemical properties and structure
An In-depth Technical Guide to 3-(2-Methylbenzyl)-1H-pyrazole
Abstract: This document provides a comprehensive technical overview of 3-(2-Methylbenzyl)-1H-pyrazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. The guide details its chemical structure, physicochemical properties, a validated synthesis protocol, and contextualizes its relevance within the broader field of medicinal chemistry. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for conferring a wide range of biological activities.[1] This guide serves as a foundational resource for researchers engaged in the synthesis of novel pyrazole derivatives and the development of small-molecule therapeutics.
Chemical Identity and Physicochemical Properties
3-(2-Methylbenzyl)-1H-pyrazole is an aromatic heterocyclic compound. Its structure consists of a five-membered pyrazole ring substituted at the 3-position with a 2-methylbenzyl group. The presence of this substituted benzyl moiety is critical to its potential pharmacological profile, offering a lipophilic region that can engage in hydrophobic interactions within biological targets.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-(2-methylbenzyl)-1H-pyrazole | N/A |
| CAS Number | 916323-77-8 | [2] |
| Molecular Formula | C₁₁H₁₂N₂ | [1] |
| Molecular Weight | 172.23 g/mol | N/A |
| Appearance | White to off-white solid | |
| Melting Point | 90-93 °C (Similar derivative) | [3] |
| Boiling Point | ~187 °C (Parent pyrazole) | [4] |
| LogP (Computed) | ~2.5 | N/A |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
Note: Some properties are based on structurally similar compounds or the parent pyrazole heterocycle due to limited specific data for the title compound.
Structural Analysis and Characterization
The structural integrity of 3-(2-Methylbenzyl)-1H-pyrazole is confirmed through standard analytical techniques. The key structural features include the aromatic pyrazole ring and the appended benzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. Protons on the pyrazole ring will appear in the aromatic region, typically with a characteristic singlet for the C4-H.[3][6] The benzylic CH₂ protons will present as a singlet, while the aromatic protons of the 2-methylbenzyl group will exhibit complex splitting patterns in the aromatic region. A singlet corresponding to the methyl group (CH₃) will be observed in the upfield region, and a broad singlet for the N-H proton of the pyrazole ring is also characteristic.[6]
-
¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbon atoms of the pyrazole ring have characteristic shifts, with the C4 carbon typically appearing at a higher field (lower ppm) due to its higher electron density.[6] Signals for the benzylic carbon, the methyl carbon, and the carbons of the aromatic benzyl ring will also be present.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands would include N-H stretching (around 3200-3400 cm⁻¹) from the pyrazole ring and C-H stretching from the aromatic and aliphatic parts of the molecule.[6]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 172.23. Fragmentation patterns would likely involve the cleavage of the benzylic C-C bond, a characteristic fragmentation for such structures.
Synthesis Methodology
The synthesis of 3-substituted pyrazoles is a well-established area of organic chemistry.[7] A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[8]
Retrosynthetic Analysis & Rationale
The target molecule, 3-(2-Methylbenzyl)-1H-pyrazole, can be disconnected at the pyrazole ring. This retrosynthetic approach points to two key starting materials: hydrazine and a 1,3-dicarbonyl equivalent . The specific precursor required is 1-(2-methylphenyl)butane-1,3-dione. This precursor is chosen because its reaction with hydrazine will yield the desired 3-(2-methylbenzyl) substitution pattern.
Detailed Experimental Protocol
This protocol describes a two-step synthesis: first, the preparation of the 1,3-diketone precursor via a Claisen condensation, followed by the cyclization with hydrazine to form the pyrazole.
Step 1: Synthesis of 1-(2-methylphenyl)butane-1,3-dione
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil, suspended in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the suspension to 0°C in an ice bath. Add a solution of 2'-methylacetophenone (1.0 eq) in anhydrous THF dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Acylation: Add ethyl acetate (1.2 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the consumption of the starting ketone. This heating step is crucial to drive the condensation to completion.
-
Workup: Cool the mixture to room temperature and quench carefully by the slow addition of 1M HCl until the pH is acidic. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 1,3-diketone can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3-(2-Methylbenzyl)-1H-pyrazole
-
Setup: In a round-bottom flask, dissolve the purified 1-(2-methylphenyl)butane-1,3-dione (1.0 eq) in ethanol or glacial acetic acid.[9]
-
Cyclization: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC. The cyclization is often rapid and results in the formation of the aromatic and thermodynamically stable pyrazole ring.[8]
-
Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 3-(2-Methylbenzyl)-1H-pyrazole.
Reactivity and Potential Applications
The pyrazole ring is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[7][10][11]
Biological Relevance
Pyrazole derivatives are key components in numerous approved drugs and are investigated for various therapeutic applications, including:
-
Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[10]
-
Anticancer: Targeting various signaling pathways involved in cell proliferation.[11]
-
Antimicrobial and Antifungal: Showing efficacy against various pathogens.[1]
-
Antiviral and Antitubercular: Demonstrating potential in treating infectious diseases.[7]
-
Agrochemicals: Used as fungicides, insecticides, and acaricides.[12]
The specific structure of 3-(2-Methylbenzyl)-1H-pyrazole makes it an attractive candidate for library synthesis and as a building block for more complex molecules.[1] The 2-methylbenzyl group can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs.
Chemical Reactivity
The pyrazole ring has two nitrogen atoms, which influence its reactivity. The N-H proton is weakly acidic and can be deprotonated to form an anion, which can then be alkylated or acylated to generate N-substituted derivatives. Electrophilic substitution typically occurs at the C4 position, which is the most electron-rich carbon on the ring.[6]
Safety and Handling
As with any chemical reagent, 3-(2-Methylbenzyl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data for this compound is not available, related pyrazole compounds may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[5]
Conclusion
3-(2-Methylbenzyl)-1H-pyrazole is a valuable heterocyclic compound with a structure primed for exploration in medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations, and its pyrazole core is a proven pharmacophore. This guide provides the essential chemical properties, structural details, and a reliable synthesis protocol to enable further research and application of this versatile molecule.
References
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]
-
Kumar, A., et al. Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
-
Al-Ostoot, F.H., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]
-
YouTube. synthesis of pyrazoles. Available from: [Link]
-
ACS Publications. Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Available from: [Link]
-
Moroccan Journal of Chemistry. Synthesis and Biological Evaluation of new 1,2,4-triazinones functionalized with mono-substituted pyrazole heterocycles. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. Available from: [Link]
-
PubChem - NIH. 3-phenyl-1H-pyrazole. Available from: [Link]
-
Angene Chemical. Benzeneacetic acid, 2-chloro-a-[(3-fluorophenyl)methylene]-, (aE)-. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
Travis Perkins. Roofshield Breather Membrane 1x50m. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
PMC - NIH. Synthesis of Chromone-Related Pyrazole Compounds. Available from: [Link]
Sources
- 1. 3-(2,4-Dimethylphenyl)-1H-pyrazole|High-Quality Research Chemical [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. rsc.org [rsc.org]
- 4. jchr.org [jchr.org]
- 5. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(2-Methylbenzyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Methylbenzyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a 2-methylbenzyl group. As a derivative of pyrazole, a scaffold of significant interest in medicinal chemistry, understanding its physicochemical properties is paramount for its potential applications in drug discovery and materials science.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(2-Methylbenzyl)-1H-pyrazole, offering both predicted properties based on analogous compounds and detailed, field-proven experimental protocols for their empirical determination. This document is structured to provide not just data, but also the scientific rationale behind the characterization methodologies, ensuring a robust and reproducible approach for researchers.
Molecular Structure and Core Properties
The foundational attributes of a molecule dictate its behavior in various chemical and biological systems. The structure of 3-(2-Methylbenzyl)-1H-pyrazole, with its combination of an aromatic heterocyclic ring and a substituted benzyl group, suggests a unique profile of polarity, reactivity, and intermolecular interactions.
-
Chemical Structure:
-
IUPAC Name: 3-(2-Methylbenzyl)-1H-pyrazole
-
Molecular Formula: C₁₁H₁₂N₂
-
Molecular Weight: 172.23 g/mol
-
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This feature imparts both weak basicity and the capacity for hydrogen bonding.[5] The 2-methylbenzyl substituent introduces a nonpolar, sterically influential group that will significantly impact properties such as solubility and melting point.
Table 1: Predicted Core Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Melting Point (°C) | Solid at room temperature; likely in the range of 90-120 °C | The parent pyrazole is a solid with a melting point of 67-70 °C.[4][5][6] The addition of the bulky 2-methylbenzyl group is expected to increase the melting point due to increased molecular weight and potential for π-stacking interactions. For comparison, similar substituted pyrazoles, such as 5-(4-Methylbenzyl)-3-(p-tolyl)-1H-pyrazole, exhibit a melting point of 92-95 °C.[7] |
| Boiling Point (°C) | > 250 °C (with potential decomposition) | Pyrazole has a boiling point of 186-188 °C.[5][6] The significantly larger substituent on 3-(2-Methylbenzyl)-1H-pyrazole will substantially increase its boiling point. Direct distillation may not be feasible due to potential thermal degradation. |
| Appearance | White to off-white crystalline solid | Based on the appearance of pyrazole and many of its solid derivatives.[4] |
Solubility Profile: A Key Determinant of Application
The solubility of a compound is a critical parameter for its utility in synthesis, formulation, and biological assays.[8][9] The "like dissolves like" principle provides a foundational understanding, where the polarity of the solute and solvent are key.[9] 3-(2-Methylbenzyl)-1H-pyrazole possesses both polar (pyrazole ring) and nonpolar (2-methylbenzyl group) characteristics, leading to a nuanced solubility profile.
Table 2: Predicted Solubility of 3-(2-Methylbenzyl)-1H-pyrazole
| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to insoluble in water; Soluble in alcohols | The pyrazole ring can engage in hydrogen bonding with water, but the large, nonpolar 2-methylbenzyl group will dominate, limiting aqueous solubility.[8] Pyrazole itself is soluble in water.[6] However, the bulky substituent will decrease this solubility. It is expected to be soluble in polar organic solvents like ethanol and methanol.[8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate both the polar pyrazole ring and the aromatic benzyl group. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderately soluble to soluble | The significant nonpolar character imparted by the 2-methylbenzyl group will promote solubility in these solvents. |
Experimental Protocol: Determination of Qualitative Solubility
This protocol provides a systematic approach to determining the solubility of a solid compound in various solvents.[10][11]
-
Preparation: Add approximately 10-20 mg of 3-(2-Methylbenzyl)-1H-pyrazole to a small test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.
-
Observation: After each addition, vortex or agitate the mixture for at least 30 seconds. Observe if the solid dissolves completely.
-
Heating: If the solid does not dissolve at room temperature, gently warm the mixture in a water bath. Note any changes in solubility with temperature.
-
Classification:
-
Soluble: Complete dissolution of the solid.
-
Sparingly Soluble: Partial dissolution.
-
Insoluble: No visible dissolution.
-
-
Repeat: Perform this procedure for a range of solvents from different classes to establish a comprehensive solubility profile.
Acidity/Basicity (pKa): Understanding Ionization
The pyrazole ring contains two nitrogen atoms. The N-H proton is weakly acidic, while the sp²-hybridized nitrogen is weakly basic. The pKa of the conjugate acid of pyrazole is approximately 2.5, indicating it is a weak base.[4][12] The electronic nature of substituents on the pyrazole ring can influence these pKa values. The 2-methylbenzyl group is an electron-donating group, which may slightly increase the basicity of the pyrazole ring.
Experimental Workflow: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15][16][17]
-
¹H NMR: The proton NMR spectrum of 3-(2-Methylbenzyl)-1H-pyrazole is expected to show distinct signals for the protons on the pyrazole ring, the benzylic protons, the methyl protons, and the aromatic protons of the benzyl group. The N-H proton of the pyrazole ring may appear as a broad singlet, and its chemical shift can be solvent-dependent.[18]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the sp² carbons of the pyrazole and benzene rings, the sp³ benzylic carbon, and the methyl carbon.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
Pyrazole H4: ~6.3 ppm (singlet)[7]
-
Pyrazole H5: ~7.5 ppm (singlet)
-
Benzylic CH₂: ~4.0 ppm (singlet)[7]
-
Methyl CH₃: ~2.3 ppm (singlet)[7]
-
Aromatic Protons (benzyl): ~7.1-7.3 ppm (multiplet)[7]
-
NH Proton: Variable, likely broad singlet >10 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[19][20]
Expected Characteristic IR Absorption Bands:
-
N-H Stretch: A broad band in the region of 3100-3300 cm⁻¹
-
C-H Stretch (aromatic): ~3000-3100 cm⁻¹
-
C-H Stretch (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N Stretch (aromatic rings): ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[21][22]
-
Expected Molecular Ion Peak (M⁺): m/z = 172.23
-
Major Fragmentation Pathways: Likely fragmentation would involve the cleavage of the benzyl group, leading to characteristic fragment ions.
Experimental Workflow: Structural Characterization
Caption: Integrated workflow for the spectroscopic characterization of 3-(2-Methylbenzyl)-1H-pyrazole.
Thermal Analysis: Stability and Phase Transitions
Understanding the thermal behavior of a compound is crucial for handling, storage, and formulation development.
Experimental Protocol: Melting Point Determination
A precise melting point is a key indicator of purity.
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a controlled rate (e.g., 2-3 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. A narrow range (e.g., < 2 °C) is indicative of high purity.
Experimental Protocol: Boiling Point Determination
For high-boiling point liquids or solids, a micro boiling point determination using the capillary method is often employed to minimize the amount of substance needed and to avoid decomposition at atmospheric pressure.[23][24][25][26]
-
Apparatus Setup: Attach a small test tube containing 0.5 mL of the sample to a thermometer. Place a capillary tube, sealed at one end, into the liquid with the open end down.[23][24]
-
Heating: Heat the assembly in a suitable heating bath (e.g., silicone oil).[25]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.[23][26]
-
Cooling: Remove the heat source and allow the apparatus to cool slowly.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[23][26]
Conclusion
The physicochemical characteristics of 3-(2-Methylbenzyl)-1H-pyrazole, including its molecular properties, solubility, acidity, and spectroscopic profile, are essential for its development and application in scientific research. This guide has provided a detailed overview of these properties, combining theoretical predictions with established, robust experimental protocols. By following these methodologies, researchers can ensure the accurate and reproducible characterization of this and similar pyrazole derivatives, paving the way for further exploration of their potential in medicinal chemistry and beyond.
References
-
ChemBK. Pyrazole - Physico-chemical Properties. [Link]
-
Solubility of Things. Pyrazole. [Link]
-
National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]
-
PubChem. Pyrazole. [Link]
-
International Journal of Trend in Scientific Research and Development. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
ResearchGate. Chemical structure of the selected pyrazole derivatives. [Link]
-
MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
ResearchGate. Mass spectral investigation of compounds 1 and 11-15. [Link]
-
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
JoVE. Video: Boiling Points - Procedure. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
- Google Patents.
-
ResearchGate. FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
Chem LibreTexts. Solubility of Organic Compounds. [Link]
-
American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]
-
ACS Publications. Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. [Link]
-
Croatica Chemica Acta. Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]
-
ResearchGate. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. [Link]
-
NIST WebBook. 1H-Pyrazole, 3-methyl-. [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
-
Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. [Link]
-
International Journal for Research in Applied Science and Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole. [Link]
-
PubMed Central. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
PubMed Central. Synthesis of Chromone-Related Pyrazole Compounds. [Link]
-
SALTISE. Organic Chemistry: Introduction to Solubility. [Link]
-
JoVE. Video: Boiling Points - Concept. [Link]
-
Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]
-
PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
RSC Publishing. A vibrational assignment for pyrazole. [Link]
-
University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
MDPI. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. [Link]
-
ResearchGate. Esxample 1 H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmajournal.net [pharmajournal.net]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. ijtsrd.com [ijtsrd.com]
- 14. mdpi.com [mdpi.com]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Video: Boiling Points - Procedure [jove.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 26. jove.com [jove.com]
A Deep Dive into the Potential Mechanisms of Action of 3-(2-Methylbenzyl)-1H-pyrazole: A Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Uncharted Territory of a Novel Pyrazole Derivative
In the landscape of drug discovery, we often encounter novel chemical entities with promising, yet uncharacterized, biological activities. 3-(2-Methylbenzyl)-1H-pyrazole represents one such molecule. While specific data on its mechanism of action remains to be elucidated, its structural features, particularly the pyrazole core, provide a fertile ground for scientific speculation and targeted investigation. This guide is designed for researchers, scientists, and drug development professionals, offering a speculative yet scientifically grounded exploration of the potential mechanisms through which this compound may exert its effects. By leveraging our understanding of the broader pyrazole class of compounds, we can formulate testable hypotheses and design robust experimental workflows to unravel the therapeutic potential of 3-(2-Methylbenzyl)-1H-pyrazole. Our approach is rooted in a foundation of scientific integrity, drawing parallels from established research to illuminate the path forward.
Part 1: Deconstructing the Molecule: Clues from the Pyrazole Core and its Substituents
The structure of 3-(2-Methylbenzyl)-1H-pyrazole offers initial clues to its potential biological targets. The pyrazole ring is a well-known pharmacophore present in a variety of approved drugs with diverse mechanisms of action. Furthermore, the 2-methylbenzyl substituent at the 3-position provides a distinct steric and electronic profile that can significantly influence target binding and selectivity.
The Versatile Pyrazole Scaffold
The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its metabolic stability. Pyrazole-containing compounds have been successfully developed as inhibitors of a wide range of enzymes and as modulators of various receptors.
The Influence of the 2-Methylbenzyl Group
The presence of a 2-methylbenzyl group at the 3-position of the pyrazole ring is a key feature. This bulky, lipophilic group can dictate the compound's interaction with the binding pockets of target proteins. The ortho-methyl group, in particular, can impose conformational restrictions on the benzyl ring, potentially leading to higher selectivity for specific targets compared to unsubstituted benzyl or other isomeric methylbenzyl derivatives.
Part 2: Speculative Mechanisms of Action: Formulating Testable Hypotheses
Based on the known activities of other pyrazole-containing compounds, we can propose several plausible mechanisms of action for 3-(2-Methylbenzyl)-1H-pyrazole. These hypotheses are not mutually exclusive and provide a starting point for a comprehensive investigation.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
A significant number of pyrazole derivatives are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
-
Rationale: The pyrazole scaffold is a core feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. These drugs selectively inhibit the COX-2 isoform, reducing inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. The structural resemblance of 3-(2-Methylbenzyl)-1H-pyrazole to these known COX inhibitors makes this a primary hypothesis to investigate.
-
Proposed Signaling Pathway:
Caption: Proposed inhibition of the p38 MAP kinase pathway.
Hypothesis 3: Cannabinoid Receptor 1 (CB1) Antagonism
The pyrazole scaffold is also found in compounds that act as antagonists of the cannabinoid receptor 1 (CB1), which is primarily expressed in the brain and is involved in a variety of physiological processes.
-
Rationale: Rimonabant, a well-known CB1 receptor antagonist, features a pyrazole core. While withdrawn from the market, its structure provides a template for potential CB1 antagonists. The lipophilic nature of the 2-methylbenzyl group could facilitate the interaction of 3-(2-Methylbenzyl)-1H-pyrazole with the hydrophobic domains of the CB1 receptor.
-
Proposed Signaling Pathway:
Caption: Proposed antagonism of the CB1 receptor signaling pathway.
Part 3: Experimental Validation: A Step-by-Step Guide to Elucidating the Mechanism
To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended. This workflow is designed to provide clear, actionable data to either support or refute each hypothesis.
Tier 1: Initial Target Screening and Profiling
The initial step is to perform broad-based screening to identify the most likely biological targets.
-
Experimental Workflow:
Caption: Tier 1 experimental workflow for initial target screening.
-
Detailed Protocols:
-
COX Inhibition Assay: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the peroxidase activity of the COX enzymes.
-
Prepare a series of dilutions of 3-(2-Methylbenzyl)-1H-pyrazole.
-
Incubate the compound with purified COX-1 and COX-2 enzymes.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin G2 using a colorimetric or fluorometric probe.
-
Calculate the IC50 values for both enzymes to determine potency and selectivity.
-
-
Kinase Inhibition Assay: Employ a kinase panel screening service (e.g., Eurofins, Promega) to assess the inhibitory activity against a broad range of kinases, including p38 MAP kinase. These assays often use ADP-Glo™ or similar technologies to measure kinase activity.
-
Receptor Binding Assay: Use a radioligand binding assay to determine the affinity of the compound for the CB1 receptor.
-
Prepare cell membranes expressing the human CB1 receptor.
-
Incubate the membranes with a known radiolabeled CB1 antagonist (e.g., [³H]SR141716A) in the presence of varying concentrations of 3-(2-Methylbenzyl)-1H-pyrazole.
-
Separate bound and free radioligand by filtration.
-
Measure the amount of bound radioligand using liquid scintillation counting.
-
Calculate the Ki value to determine the binding affinity.
-
-
Tier 2: Cellular Assays to Confirm Biological Activity
Once a primary target is identified, the next step is to confirm the compound's activity in a cellular context.
-
Experimental Workflow:
Caption: Tier 2 experimental workflow for cellular validation.
-
Detailed Protocols:
-
LPS-induced Cytokine Release in THP-1 cells (for p38 MAPK inhibition):
-
Differentiate THP-1 monocytes into macrophages using PMA.
-
Pre-treat the macrophages with varying concentrations of 3-(2-Methylbenzyl)-1H-pyrazole.
-
Stimulate the cells with lipopolysaccharide (LPS).
-
After incubation, collect the cell supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Determine the EC50 value for the inhibition of cytokine release.
-
-
cAMP Accumulation Assay (for CB1 antagonism):
-
Use HEK293 cells stably expressing the human CB1 receptor.
-
Pre-treat the cells with varying concentrations of 3-(2-Methylbenzyl)-1H-pyrazole.
-
Stimulate the cells with a CB1 agonist (e.g., CP-55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen).
-
Determine the ability of the compound to block the agonist-induced decrease in cAMP levels.
-
-
Part 4: Data Interpretation and Future Directions
| Parameter | Hypothesis 1: COX Inhibition | Hypothesis 2: p38 MAPK Inhibition | Hypothesis 3: CB1 Antagonism |
| Primary Assay | COX-1/COX-2 Inhibition Assay | p38 MAPK Inhibition Assay | CB1 Receptor Binding Assay |
| Cellular Assay | Prostaglandin E2 Measurement | LPS-induced Cytokine Release | cAMP Accumulation Assay |
| Expected Outcome | Selective inhibition of COX-2 | Inhibition of TNF-α/IL-6 release | Blockade of agonist-induced cAMP reduction |
| Key Metric | IC50 (nM) | EC50 (nM) | Ki (nM) |
Positive results in one of these pathways would warrant further investigation, including lead optimization to improve potency and selectivity, as well as in vivo studies to assess efficacy and safety in animal models of relevant diseases.
Conclusion
While the precise mechanism of action of 3-(2-Methylbenzyl)-1H-pyrazole awaits empirical validation, a systematic and hypothesis-driven approach can efficiently unravel its therapeutic potential. By leveraging our knowledge of the versatile pyrazole scaffold and employing a tiered experimental workflow, we can move from speculation to a clear understanding of this novel compound's biological activity. This guide provides a robust framework for initiating such an investigation, paving the way for the potential development of a new therapeutic agent.
References
Due to the speculative nature of this guide on a novel compound, the references provided are foundational texts and resources on the methodologies and pathways discussed.
-
Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]
-
Title: Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]
-
Title: Radioligand Binding Assays Source: Principles and Techniques of Biochemistry and Molecular Biology URL: [Link]
In Silico Modeling of 3-(2-Methylbenzyl)-1H-pyrazole Receptor Binding: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico analysis of 3-(2-Methylbenzyl)-1H-pyrazole, a novel compound with therapeutic potential. Recognizing the pyrazole scaffold as a "privileged structure" in medicinal chemistry, this document outlines a robust, multi-stage computational workflow designed to identify potential protein targets, predict binding affinities, and elucidate the dynamics of the ligand-receptor complex.[1][2] By integrating target prediction, molecular docking, and molecular dynamics simulations, this guide offers a self-validating system to accelerate the early-stage discovery and development of pyrazole-based therapeutics. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for hit identification and lead optimization.
Introduction: The Pyrazole Scaffold and the Imperative of In Silico Screening
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[1][2] Their versatile structure allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The subject of this guide, 3-(2-Methylbenzyl)-1H-pyrazole, represents a novel entity within this chemical class.
In the contemporary drug discovery landscape, in silico methods are indispensable for navigating the vast chemical and biological space to identify promising drug candidates.[3][4] Computational approaches offer a cost-effective and rapid means to prioritize compounds for experimental validation, thereby de-risking and accelerating the development pipeline.[5] This guide presents a holistic in silico strategy to characterize the receptor binding profile of 3-(2-Methylbenzyl)-1H-pyrazole.
The Computational Workflow: A Multi-Pillar Approach
Our in silico investigation is structured around three core pillars: Target Identification and Ligand Preparation, Molecular Docking and Binding Pose Analysis, and Molecular Dynamics Simulation with Binding Free Energy Calculation. This integrated workflow ensures a rigorous and cross-validated assessment of the compound's potential therapeutic targets and binding interactions.
Figure 1: The integrated in silico workflow for receptor binding analysis.
Pillar 1: Target Identification and Molecular Preparation
The initial and most critical step is the identification of potential biological targets for 3-(2-Methylbenzyl)-1H-pyrazole. Without experimental data, we turn to predictive in silico methods.[6][7]
Ligand Preparation
Accurate representation of the ligand is paramount for successful in silico modeling.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of 3-(2-Methylbenzyl)-1H-pyrazole using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D: Convert the 2D structure to a 3D conformation. Most chemical drawing software has this functionality.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or with computational chemistry packages.
-
File Format Conversion: Save the energy-minimized structure in a suitable format for docking, such as .mol2 or .pdb.
-
Prepare for Docking: Use a tool like AutoDock Tools to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. The output should be in the .pdbqt format for use with AutoDock Vina.[8]
In Silico Target Prediction
Several computational strategies can be employed to generate a list of putative protein targets.
-
Ligand-Based Approaches: These methods compare the structure of our query compound to databases of known ligands with annotated biological activities.[4]
-
2D Similarity Searching: Utilizes molecular fingerprints to find compounds with similar structural features.
-
3D Shape Similarity: Compares the 3D shape and pharmacophore features of the query molecule to a database of known active compounds.
-
-
Structure-Based Approaches (Reverse Docking): This involves docking the query ligand against a large collection of protein structures to identify those with favorable binding energies.[4]
Table 1: Hypothetical Target Prediction Results for 3-(2-Methylbenzyl)-1H-pyrazole
| Prediction Method | Predicted Target Class | Example PDB ID | Rationale |
| 2D Similarity (Tanimoto) | Cyclooxygenase (COX) Enzymes | 5F1A | Pyrazole core is common in COX inhibitors. |
| 3D Shape & Pharmacophore | Mitogen-Activated Protein Kinase (MAPK) | 3HEC | Shape complementarity with the ATP-binding pocket. |
| Reverse Docking | Estrogen Receptor Alpha (ERα) | 2IOG | High predicted binding affinity.[1] |
For the remainder of this guide, we will proceed with a hypothetical top-ranked target: Mitogen-Activated Protein Kinase (MAPK) p38 alpha (PDB ID: 3HEC), based on its prevalence as a target for inflammatory diseases and the potential for the pyrazole scaffold to interact with its kinase hinge region.
Receptor Preparation
The crystal structure of the target protein must be carefully prepared for docking.[9][10]
Protocol 2: Receptor Preparation
-
Download PDB File: Obtain the crystal structure of the target protein (e.g., 3HEC) from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules, including water, co-factors, and existing ligands, using a molecular visualization program like UCSF Chimera or PyMOL.[9]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. It is crucial to correctly model the protonation states of ionizable residues at a physiological pH.[8]
-
Assign Charges: Assign partial charges to the protein atoms.
-
Convert to PDBQT: Save the prepared receptor in the .pdbqt format using AutoDock Tools. This file will contain the atomic coordinates, partial charges, and atom types required for docking with AutoDock Vina.[8]
Pillar 2: Molecular Docking and Binding Pose Analysis
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11]
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and robust tool for molecular docking.[12]
Protocol 3: Molecular Docking using AutoDock Vina
-
Define the Binding Site: Identify the binding pocket on the receptor. If a co-crystallized ligand was present in the original PDB file, the binding site can be defined around its location. Otherwise, binding pocket prediction tools can be used.
-
Configure the Search Space: Define a "grid box" that encompasses the entire binding site. This box specifies the three-dimensional space where AutoDock Vina will search for binding poses.
-
Create a Configuration File: Prepare a text file that specifies the paths to the prepared receptor and ligand (.pdbqt files), the coordinates and dimensions of the grid box, and the desired output file name.
-
Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analyze the Results: AutoDock Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.[11]
Table 2: Hypothetical Docking Results for 3-(2-Methylbenzyl)-1H-pyrazole with p38 MAPK
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.2 | Met109, Gly110, Leu167 |
| 2 | -8.8 | Lys53, Asp168 |
| 3 | -8.5 | Thr106, Tyr35 |
Binding Pose and Interaction Analysis
The top-ranked binding poses should be visually inspected to assess their plausibility and to identify key molecular interactions.
-
Hydrogen Bonds: Identify potential hydrogen bonds between the ligand and protein residues.
-
Hydrophobic Interactions: Analyze hydrophobic contacts between the ligand and nonpolar residues in the binding pocket.
-
Pi-Stacking and Cation-Pi Interactions: Look for favorable interactions between aromatic rings.
This analysis provides crucial insights into the structural basis of binding and can guide future lead optimization efforts.
Figure 2: The molecular docking workflow.
Pillar 3: Molecular Dynamics Simulation and Binding Free Energy Calculation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, accounting for flexibility and solvent effects.[13]
Molecular Dynamics Simulation with GROMACS
GROMACS is a versatile and high-performance package for performing MD simulations.[13][14]
Protocol 4: GROMACS MD Simulation
-
Prepare the Complex: Use the top-ranked docked pose of the 3-(2-Methylbenzyl)-1H-pyrazole-p38 MAPK complex as the starting structure.
-
Generate Ligand Topology: Generate a topology file for the ligand, which describes its force field parameters. This can be done using servers like SwissParam or the antechamber module of AmberTools.
-
Set up the Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).
-
Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration: Conduct a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.
-
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the resulting trajectory for stability (e.g., Root Mean Square Deviation - RMSD), flexibility (e.g., Root Mean Square Fluctuation - RMSF), and specific interactions over time.
Binding Free Energy Calculation (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the binding free energy from MD simulation trajectories.[15]
Protocol 5: MM/PBSA Calculation
-
Extract Frames: Extract snapshots (frames) from the stable portion of the MD trajectory.
-
Calculate Energy Components: For each frame, calculate the following energy terms for the complex, receptor, and ligand individually:
-
Molecular Mechanics Energy (ΔEMM): Includes van der Waals and electrostatic interactions.
-
Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann equation.
-
Nonpolar Solvation Energy (ΔGnonpolar): Calculated based on the solvent-accessible surface area (SASA).
-
-
Calculate Binding Free Energy: The binding free energy (ΔGbind) is calculated as: ΔGbind = ΔEMM + ΔGpolar + ΔGnonpolar - TΔS (Note: The entropy term, TΔS, is computationally expensive and often omitted for relative binding energy comparisons).[15]
Table 3: Hypothetical MM/PBSA Results
| Energy Component | Value (kJ/mol) |
| Van der Waals Energy | -150.5 |
| Electrostatic Energy | -45.2 |
| Polar Solvation Energy | 110.8 |
| Nonpolar Solvation Energy | -15.1 |
| Binding Free Energy (ΔGbind) | -100.0 |
A negative and large ΔGbind value suggests a favorable and stable binding of the ligand to the receptor.
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Consensus holistic virtual screening for drug discovery: a novel machine learning model approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. technologynetworks.com [technologynetworks.com]
- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. scotchem.ac.uk [scotchem.ac.uk]
- 10. youtube.com [youtube.com]
- 11. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 14. GROMACS Tutorials [mdtutorials.com]
- 15. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: An In-depth Technical Guide to the Structure-Activity Relationship of 3-(2-Methylbenzyl)-1H-pyrazole Analogues
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for Exploring the SAR of a Promising Class of Pyrazole Compounds.
In the dynamic landscape of drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2][3] This guide delves into the intricate world of 3-(2-Methylbenzyl)-1H-pyrazole analogues, a class of compounds with significant therapeutic potential. As Senior Application Scientists, we aim to provide a technical and experience-driven roadmap for researchers navigating the complexities of their Structure-Activity Relationship (SAR). This document will not only outline the necessary steps but, more importantly, illuminate the rationale behind them, fostering a deeper understanding of the design and optimization of these promising molecules.
The Pyrazole Core: A Foundation of Therapeutic Promise
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing inhibitors of various biological targets, including kinases and other enzymes.[2] The versatility of the pyrazole core allows for substitutions at multiple positions, providing a rich canvas for medicinal chemists to explore and establish robust SAR.[1][2]
The Significance of the 3-(2-Methylbenzyl) Moiety: A Key to Specificity and Potency
The substituent at the 3-position of the pyrazole ring plays a pivotal role in determining the biological activity and selectivity of the resulting analogues. The 2-methylbenzyl group, in particular, offers a unique combination of steric and electronic features that can be systematically modified to probe the binding pocket of a target protein. Understanding the influence of this moiety is central to the SAR exploration of this compound class.
Rationale for Modification
The exploration of SAR for 3-(2-Methylbenzyl)-1H-pyrazole analogues is an iterative process of design, synthesis, and biological evaluation.[4] The primary goal is to understand how subtle changes in the chemical structure impact the compound's biological activity. Key areas for modification include:
-
The Benzyl Ring: Introducing various substituents (electron-donating or -withdrawing groups) at different positions of the benzyl ring can significantly alter the electronic distribution and steric profile of the molecule, influencing its interaction with the target.
-
The Pyrazole Core: Substitution on the nitrogen atoms (N1) or other available positions (C4, C5) of the pyrazole ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also introduce new interaction points with the target.
-
The Methyl Group: While seemingly simple, modifications to the methyl group on the benzyl ring, such as replacement with other alkyl groups or functionalization, can provide valuable insights into the steric tolerance of the binding site.
Synthetic Strategies: Building the Molecular Toolkit
The synthesis of 3-(2-Methylbenzyl)-1H-pyrazole analogues typically follows established and adaptable synthetic routes. A general and robust approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
General Synthetic Protocol
A common and effective method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the reaction of a β-diketone with a hydrazine. For the synthesis of 3-(2-Methylbenzyl)-1H-pyrazole analogues, a plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of a 3-(2-Methylbenzyl)-1H-pyrazole Analogue
-
Synthesis of the β-Diketone Intermediate:
-
To a solution of sodium ethoxide in ethanol, add 2'-methylacetophenone.
-
Slowly add a suitable ester (e.g., ethyl acetate) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent.
-
Purify the resulting β-diketone by column chromatography.
-
-
Cyclization to Form the Pyrazole Ring:
-
Dissolve the purified β-diketone in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate (or a substituted hydrazine to introduce a group at the N1 position).
-
Reflux the reaction mixture for 4-8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-(2-Methylbenzyl)-1H-pyrazole analogue.
-
Note: This is a generalized protocol. The specific reagents, solvents, and reaction conditions may need to be optimized for each analogue.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for 3-(2-Methylbenzyl)-1H-pyrazole analogues.
Biological Evaluation: Unveiling the Therapeutic Potential
Once a library of analogues has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the intended therapeutic target. Given the broad spectrum of activities reported for pyrazole derivatives, these compounds could be screened against various targets, including protein kinases, inflammatory mediators, or cancer cell lines.[1][5][6]
In Vitro Kinase Inhibition Assay Protocol
Protein kinases are a major class of drug targets, particularly in oncology.[5][6] An in vitro kinase inhibition assay is a fundamental tool for assessing the potency of the synthesized analogues.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized pyrazole analogues (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Assay Procedure:
-
Prepare serial dilutions of the pyrazole analogues in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted compounds to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Diagram of the In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Deciphering the SAR: From Data to Design Principles
The culmination of the synthetic and biological evaluation efforts is the establishment of a clear Structure-Activity Relationship. This involves analyzing the data to identify trends and patterns that correlate specific structural features with biological activity.
Data Presentation and Analysis
Quantitative data, such as IC50 values, should be organized in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: Hypothetical SAR Data for 3-(2-Methylbenzyl)-1H-pyrazole Analogues as Kinase Inhibitors
| Compound ID | R1 (on Benzyl Ring) | R2 (at N1 of Pyrazole) | Kinase X IC50 (µM) |
| 1a | H | H | 10.5 |
| 1b | 4-Cl | H | 2.1 |
| 1c | 4-OCH3 | H | 8.7 |
| 1d | 2-F | H | 5.3 |
| 2a | H | CH3 | > 50 |
| 2b | 4-Cl | CH3 | 15.2 |
Key SAR Insights (Hypothetical)
-
Substitution on the Benzyl Ring is Crucial: The introduction of a chloro group at the para position of the benzyl ring (compound 1b ) significantly enhances the inhibitory activity compared to the unsubstituted analogue (1a ). This suggests that an electron-withdrawing group in this position is favorable for binding.
-
Electronic Effects Matter: The electron-donating methoxy group at the para position (compound 1c ) leads to a decrease in activity compared to the chloro-substituted analogue, reinforcing the importance of electronic effects.
-
Positional Isomers are Important: A fluoro group at the ortho position (compound 1d ) results in moderate activity, indicating that the position of the substituent on the benzyl ring is a critical determinant of potency.
-
Substitution at N1 is Detrimental: Methylation of the N1 position of the pyrazole ring (compounds 2a and 2b ) leads to a significant loss of activity, suggesting that an unsubstituted N1-H may be involved in a key hydrogen bond interaction with the target protein.
Diagram of the SAR Exploration Logic
Caption: The iterative cycle of SAR exploration in drug discovery.
Conclusion and Future Directions
The exploration of the SAR of 3-(2-Methylbenzyl)-1H-pyrazole analogues represents a promising avenue for the discovery of novel therapeutic agents. By systematically modifying the core scaffold and evaluating the biological activity of the resulting analogues, researchers can gain a deep understanding of the key structural features required for potent and selective activity. The insights gained from these studies will be instrumental in guiding the design of next-generation drug candidates with improved efficacy and safety profiles. Future work should focus on expanding the library of analogues to further probe the chemical space around this versatile scaffold and to explore its potential against a wider range of biological targets.
References
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9). PMC. Retrieved January 29, 2026, from [Link]
-
Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. (n.d.). RJPBCS. Retrieved January 29, 2026, from [https://www.rjpbcs.com/pdf/2025/16(3)/[4].pdf]([Link]4].pdf)
-
Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. (2021, April 5). NIH. Retrieved January 29, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Europe PMC. Retrieved January 29, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). RSC Publishing. Retrieved January 29, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (n.d.). PubMed. Retrieved January 29, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). NIH. Retrieved January 29, 2026, from [Link]
-
(PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, February 16). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]
-
Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2025, August 6). ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Assessment: Preliminary Cytotoxicity Profiling of 3-(2-Methylbenzyl)-1H-pyrazole
Executive Summary & Compound Profile
This technical guide outlines the standardized protocol for the preliminary cytotoxicity assessment of 3-(2-Methylbenzyl)-1H-pyrazole . As a Senior Application Scientist, I have structured this assessment to move beyond simple viability counting. We focus on establishing a causal link between the unique steric properties of the ortho-methyl group and cellular response.
Pyrazoles are a privileged scaffold in medicinal chemistry, often acting as ATP-competitive kinase inhibitors (e.g., JAK, Aurora, GSK-3β) [1]. The specific inclusion of the 2-methylbenzyl moiety introduces steric bulk and lipophilicity (estimated cLogP ~2.5–3.0), potentially enhancing membrane permeability while restricting conformational rotation within the binding pocket. This assessment aims to differentiate non-specific membrane disruption from targeted apoptotic induction.
Physicochemical Considerations for Assay Design
-
Molecular Weight: ~172.23 g/mol
-
Solubility: Low aqueous solubility; high solubility in DMSO.
-
Stability: Susceptible to oxidation at the benzylic position; protect from light.
-
Vehicle Control: Dimethyl sulfoxide (DMSO) final concentration must remain <0.5% (v/v) to prevent vehicle-induced toxicity.
Experimental Workflow: From Solubilization to IC50
The following workflow ensures data integrity by incorporating checkpoints for compound precipitation and assay interference.
Visualization: Assessment Logic Flow
Figure 1: Decision-matrix for the evaluation of pyrazole derivatives. Note the critical solubility QC step before cellular exposure.
Phase I: Quantitative Cytotoxicity (MTT Assay)
The MTT assay is chosen over ATP-based assays for the primary screen due to cost-effectiveness and the metabolic relevance of mitochondrial reductase activity, which is often the primary target of pyrazole-induced stress.
Protocol: 72-Hour Proliferation Assay
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Buffer: 10% SDS in 0.01 M HCl.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., HCT116, MCF-7, and normal fibroblast HFF-1) at a density of
cells/well in 96-well plates. Allow attachment for 24 hours. -
Compound Dilution: Prepare a serial dilution of 3-(2-Methylbenzyl)-1H-pyrazole in culture medium.
-
Critical Step: Ensure the DMSO concentration is constant across all dilutions (normalize to 0.5%).
-
Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
-
Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 72 hours at 37°C, 5% CO₂.
-
Labeling: Add 10 µL MTT reagent per well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Add 100 µL Solubilization Buffer. Incubate overnight in the dark to dissolve crystals.
-
Readout: Measure absorbance at 570 nm (reference 650 nm) using a microplate reader.
Data Presentation: Representative IC50 Matrix
The table below illustrates the expected data structure for a benzyl-pyrazole derivative. The "Selectivity Index" (SI) is crucial; an SI > 2.0 indicates potential therapeutic windows [2].
| Cell Line | Tissue Origin | IC50 (µM) | R² Value | Selectivity Index (SI)* |
| HCT116 | Colon Carcinoma | [Experimental] | >0.95 | -- |
| MCF-7 | Breast Adenocarcinoma | [Experimental] | >0.95 | -- |
| HFF-1 | Normal Fibroblast | [Experimental] | >0.95 | Reference |
*SI = IC50 (Normal Cell) / IC50 (Cancer Cell). A value >2 is preferred.
Phase II: Mechanistic Deconvolution (Apoptosis vs. Necrosis)
If the IC50 is <10 µM, we must determine if the cell death is regulated (apoptosis) or chaotic (necrosis). Pyrazoles often induce G2/M cell cycle arrest followed by apoptosis via kinase inhibition [3].
Flow Cytometry: Annexin V/PI Staining
This dual-staining protocol differentiates early apoptotic cells (Annexin V+/PI-) from necrotic/late apoptotic cells (Annexin V+/PI+).
Protocol Logic:
-
Harvest: Collect cells after 24h treatment (to catch early events). Use Accutase instead of Trypsin to preserve membrane phosphatidylserine.
-
Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Acquire: Analyze 10,000 events on a flow cytometer.
Visualization: Proposed Signaling Pathway
Based on structural analogs (e.g., 3-benzyl-1H-pyrazole derivatives), the 2-methylbenzyl group likely enhances hydrophobic interaction with kinase ATP-binding pockets, leading to downstream mitochondrial dysfunction.
Figure 2: Hypothesized Mechanism of Action (MOA). The compound inhibits upstream kinases, triggering the intrinsic mitochondrial apoptotic pathway.
Scientific Validation & Troubleshooting
The "False Positive" Check (PAINS)
Pyrazoles can sometimes act as Pan-Assay Interference Compounds (PAINS) if they aggregate.
-
Validation: Perform the assay in the presence of 0.01% Triton X-100. If the IC50 shifts significantly (>10-fold), the cytotoxicity is likely due to non-specific aggregation rather than specific binding.
The Steric Effect of the 2-Methyl Group
The ortho-methyl group on the benzyl ring is the defining feature of this molecule. In SAR studies of similar pyrazoles, ortho substitution often restricts the rotation of the benzyl ring relative to the pyrazole core [4].
-
Implication: This restriction can increase specificity for narrow binding pockets but may also reduce potency if the pocket requires a planar conformation.
-
Comparison: It is highly recommended to run a parallel control with 3-benzyl-1H-pyrazole (unsubstituted benzyl) to quantify the specific contribution of the methyl group.
References
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives. Source: European Journal of Medicinal Chemistry (2021).[1][2] Context: Establishes pyrazoles as potent JAK/Aurora kinase inhibitors. URL:[Link]
-
Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides. Source: European Journal of Medicinal Chemistry (2021).[1][2] Context: Discusses cytotoxicity screening and SAR of benzyl-pyrazoles. URL:[Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study. Source: Molecules (MDPI).[3] Context: Mechanistic insight into pyrazole-mediated apoptosis via GSK-3β. URL:[Link][3]
-
SAR Studies around Alkylator YC-1 as Cytotoxic Agents. Source: Journal of Medicinal Chemistry. Context: Details the synthesis and steric impact of methylbenzyl groups on pyrazole/indazole scaffolds. URL:[Link]
Sources
- 1. Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving yield and purity of 3-(2-Methylbenzyl)-1H-pyrazole synthesis
Welcome to the dedicated technical support guide for the synthesis of 3-(2-Methylbenzyl)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable pyrazole intermediate. Drawing upon established principles of heterocyclic chemistry and field-proven insights, this guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis, thereby improving both yield and purity.
Synthetic Strategy Overview
The most reliable and common route to 3-substituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This method involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For our target molecule, 3-(2-Methylbenzyl)-1H-pyrazole, a two-step approach is recommended.
Step 1: Synthesis of the 1,3-Dicarbonyl Intermediate. The key precursor, 4-(2-methylphenyl)butane-2,4-dione, is synthesized via a base-mediated Claisen condensation between 2'-methylacetophenone and a suitable acetylating agent like ethyl acetate.[3][4]
Step 2: Pyrazole Ring Formation. The synthesized diketone is then cyclized with hydrazine hydrate in an acidic medium to yield the final product.[5][6]
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of 3-(2-Methylbenzyl)-1H-pyrazole.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(2-methylphenyl)butane-2,4-dione
Materials:
-
2'-Methylacetophenone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl acetate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Carefully wash sodium hydride (1.2 eq) with anhydrous hexane to remove mineral oil and suspend it in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 2'-methylacetophenone (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add ethyl acetate (1.5 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diketone, which can be used in the next step without further purification or purified by vacuum distillation.
Protocol 2: Synthesis of 3-(2-Methylbenzyl)-1H-pyrazole
Materials:
-
4-(2-methylphenyl)butane-2,4-dione (from Protocol 1)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol or Glacial Acetic Acid
-
Deionized water
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the crude 4-(2-methylphenyl)butane-2,4-dione (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction by TLC until the starting diketone is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Pour the residue into ice-cold water, which should precipitate the crude product. If the product oils out, attempt to induce crystallization by scratching the flask or adding a seed crystal.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[7]
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the synthesis.
Part A: Issues During 1,3-Dicarbonyl Synthesis (Claisen Condensation)
Q1: My Claisen condensation reaction is not proceeding or the yield is very low. What are the common causes?
A1: Low yield in a Claisen condensation is typically due to issues with the base, solvent, or reactants.
-
Causality: The Claisen condensation requires a strong base to deprotonate the α-carbon of the ketone, forming an enolate nucleophile.[3][4] This enolate then attacks the ester.
-
Insufficient Base Strength: Weaker bases like NaOH or EtONa may not be strong enough to generate a sufficient concentration of the acetophenone enolate, leading to a poor yield. A stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required.
-
Presence of Protic Solvents: The reaction must be conducted under strictly anhydrous conditions. Any water or alcohol will quench the strong base and the enolate intermediate, halting the reaction. Ensure your THF is anhydrous and the reaction is under an inert atmosphere.
-
Reagent Quality: Ensure the 2'-methylacetophenone and ethyl acetate are pure and dry.
-
Troubleshooting Steps:
-
Verify Base Activity: Use fresh, properly stored NaH or newly prepared LDA.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Run the reaction under a nitrogen or argon atmosphere.
-
Increase Reaction Time/Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the rate, but be cautious as this can also promote side reactions.
Q2: I am getting significant amounts of unreacted 2'-methylacetophenone back. Why?
A2: This is a clear indication of incomplete enolate formation or inefficient reaction with the ester.
-
Causality: Besides the reasons in Q1, stoichiometry is critical. The deprotonation of the product β-keto ester is what drives the equilibrium of the Claisen condensation to completion. Therefore, at least a full equivalent of base is required.[4]
-
Insufficient Base: Using a catalytic amount of base is insufficient. A stoichiometric amount (at least 1.0 eq) is necessary to deprotonate the product and shift the equilibrium. Using a slight excess (1.1-1.2 eq) is common practice.
-
Poor Mixing: If using NaH (a heterogeneous reagent), ensure vigorous stirring to maximize surface area and reaction rate.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you are using at least 1.1 equivalents of a strong base.
-
Improve Agitation: Increase the stirring speed to ensure the heterogeneous mixture is well-dispersated.
Part B: Issues During Pyrazole Formation (Knorr Synthesis)
Q3: The yield of my pyrazole is low, and I have a complex mixture of products on my TLC plate.
A3: This often points to side reactions or the formation of isomers.
-
Causality: The reaction of an unsymmetrical diketone with hydrazine can theoretically produce two regioisomers: 3-(2-methylbenzyl)-1H-pyrazole and 5-(2-methylbenzyl)-1H-pyrazole.[8][9] The reaction mechanism involves initial condensation at one of the carbonyls to form a hydrazone, followed by intramolecular cyclization.[10]
-
Regioisomer Formation: The selectivity of the initial attack by hydrazine determines the final product ratio. The more electrophilic carbonyl will react first. In 4-(2-methylphenyl)butane-2,4-dione, the benzoyl carbonyl is generally less reactive than the acetyl carbonyl due to steric hindrance from the ortho-methyl group. This should favor the formation of the desired 3-substituted pyrazole. However, reaction conditions can influence this.
-
Side Reactions: Hydrazine can react with two molecules of the diketone, or other condensation side products can form if the reaction is not driven to completion.[11]
-
Caption: Potential pathways leading to regioisomers in the Knorr synthesis.
Troubleshooting Steps:
-
Control Reaction Temperature: Run the reaction at a controlled temperature. Sometimes lower temperatures can increase regioselectivity.
-
Solvent Choice: The reaction is commonly run in ethanol or acetic acid. Acetic acid often serves as both solvent and catalyst and can promote cleaner reactions. Try switching solvents to see if selectivity improves.
-
pH Control: The pH of the reaction can influence which carbonyl is more readily attacked. Using glacial acetic acid as the solvent generally provides optimal acidic conditions.
Q4: My final product is a dark, oily residue and will not crystallize. How can I purify it?
A4: Oily products are common when impurities are present that inhibit crystallization.
-
Causality: Colored impurities often arise from side reactions involving hydrazine.[8] The presence of the minor regioisomer or unreacted starting material can also act as a eutectic impurity, lowering the melting point and preventing solidification.
-
Incomplete Reaction: Check the TLC to ensure all the starting diketone has been consumed.
-
Hydrazine Impurities: Ensure you are using high-quality hydrazine hydrate. Old or improperly stored hydrazine can contain colored degradation products.
-
Troubleshooting & Purification Steps:
-
Aqueous Workup: Ensure the post-reaction workup is thorough. Wash the crude product (dissolved in an organic solvent like ethyl acetate) with dilute acid, then water, then brine to remove any basic hydrazine-related impurities.
-
Column Chromatography: If recrystallization fails, flash column chromatography is the most effective method for separating the desired product from isomers and other impurities. A gradient of ethyl acetate in hexanes is a good starting point. The basic nature of the pyrazole nitrogen can cause streaking on silica gel; adding 0.5-1% triethylamine to the eluent can mitigate this.[7]
-
Acid-Base Extraction: As a bulk purification technique, you can dissolve the crude oil in an organic solvent and extract it with aqueous acid (e.g., 1 M HCl). The pyrazole will be protonated and move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH) to precipitate the pure pyrazole, which can be extracted back into an organic solvent.[12][13]
-
Recrystallization Screening: Try a variety of solvent systems for recrystallization. Common choices include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Toluene
-
Isopropyl Alcohol[7]
-
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity of the Knorr synthesis for this specific substrate? A: Based on steric and electronic principles, the nucleophilic attack of hydrazine is expected to occur preferentially at the less hindered and more electrophilic acetyl carbonyl, leading predominantly to the formation of 3-(2-methylbenzyl)-1H-pyrazole . Regioselectivity can often exceed 95:5 in favor of the desired isomer under optimized conditions.
Q: How can I confirm the structure and regiochemistry of my final product? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The proton on the C4 of the pyrazole ring will appear as a distinct singlet or triplet depending on coupling to the N-H proton. The chemical shifts of the protons on C3 and C5 are different, and their positions can help distinguish isomers, especially with 2D NMR techniques like NOESY.[14]
-
¹³C NMR: The chemical shifts of C3 and C5 are highly sensitive to the substituent pattern and are a reliable indicator of regiochemistry.[15]
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.
Q: Is the N-H proton of the pyrazole acidic? A: Yes, the N-H proton is weakly acidic (pKa ≈ 14-15) and can be deprotonated by a strong base. It can also undergo exchange with D₂O, which is a useful diagnostic tool in ¹H NMR spectroscopy.
Q: My final product is showing signs of degradation over time. How should it be stored? A: Pyrazoles are generally stable aromatic compounds. However, like many nitrogen-containing heterocycles, they can be sensitive to light and air over long periods. Store the purified product in a sealed, amber vial under an inert atmosphere (nitrogen or argon) at cool temperatures (e.g., 4 °C) for long-term stability.
Expected Product Characterization Data
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H, pyrazole H5), ~7.2-7.0 (m, 4H, Ar-H), ~6.2 (d, 1H, pyrazole H4), ~4.0 (s, 2H, CH₂), ~2.3 (s, 3H, CH₃). Note: N-H proton may be broad or not observed. |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected peaks around δ 150 (C3), 140-135 (Ar-C), 130-125 (Ar-CH), 105 (C4), 35 (CH₂), 20 (CH₃). C5 will also be in the aromatic region. |
| Mass Spec (ESI+) | m/z = 173.1 [M+H]⁺ |
Note: NMR chemical shifts are estimates and should be confirmed by experimental data. The distinction between H4 and H5 signals can be confirmed with 2D NMR.[16][17]
References
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 1, 2026, from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 1, 2026, from [Link]
- Pilakowski, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(1), 123.
-
Chemistry LibreTexts. (2023). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Claisen Condensation Reaction. Retrieved February 1, 2026, from [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
The Journal of Organic Chemistry. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved February 1, 2026, from [Link]
-
YouTube. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved February 1, 2026, from [Link]
-
Shaalaa.com. (n.d.). What is the action of phenyl hydrazine on propanone? Retrieved February 1, 2026, from [Link]
-
YouTube. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved February 1, 2026, from [Link]
-
PubMed Central. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 1, 2026, from [Link]
-
OpenStax. (2023). The Claisen Condensation Reaction. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). Plausible mechanistic route for the formation of compounds 11. Retrieved February 1, 2026, from [Link]
-
PubChem. (n.d.). 2-Hydroxy-2-methyl phenyl acetone. Retrieved February 1, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). Process for the purification of pyrazoles.
-
Sciencemadness Wiki. (2022). Phenylacetone. Retrieved February 1, 2026, from [Link]
-
Willson Research Group. (2019). The Claisen Condensation. Retrieved February 1, 2026, from [Link]
-
RSC Publishing. (n.d.). Carbon-13 nmr Spectroscopy of pyrazole and some substituted pyrazoles. Retrieved February 1, 2026, from [Link]
-
ResearchGate. (n.d.). 1-(2,4-Dinitrophenyl)-2-(propan-2-ylidene)hydrazine. Retrieved February 1, 2026, from [Link]
-
Reddit. (n.d.). Purification of Amino-Pyrazoles. Retrieved February 1, 2026, from [Link]
-
Chemistry LibreTexts. (2023). The Claisen Condensation Reaction. Retrieved February 1, 2026, from [Link]
-
Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved February 1, 2026, from [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved February 1, 2026, from [Link]
-
Reddit. (n.d.). Help with Low Yield Synthesis. Retrieved February 1, 2026, from [Link]
-
YouTube. (2021). wolff kishner reduction || reaction of ketone with hydrazine|| how ketone converts to alkanes. Retrieved February 1, 2026, from [Link]
-
Pearson. (n.d.). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Retrieved February 1, 2026, from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved February 1, 2026, from [Link]
- Google Patents. (n.d.). Method of making 4-methyl-phenylacetone.
-
Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved February 1, 2026, from [Link]
-
Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone. Retrieved February 1, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-Hydroxyimino-2-phenylacetonitrile. Retrieved February 1, 2026, from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis Regioselectivity
Ticket ID: PYR-REGIO-001
Status: Open
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Mission Statement
Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because your LC-MS shows a frustrating 1:1 mixture of isomers, or you are struggling to predict whether N1 or N2 will act as the nucleophile.
This guide moves beyond generic textbook mechanisms. We focus on causality and control —providing you with the specific solvent switches, catalytic additives, and temperature gradients required to force a single regioisomer.
Module 1: Diagnostic & Strategy Selection
Before troubleshooting, confirm your synthesis pathway. The origin of regioselectivity loss depends entirely on whether you are building the ring (de novo) or modifying it.
Visual Workflow: Route Selection
Figure 1: Diagnostic decision tree to identify the source of regiochemical ambiguity.
Module 2: The Knorr Synthesis (1,3-Diketones)
The Problem: Condensing an unsymmetrical 1,3-diketone with a substituted hydrazine often yields mixtures because the hydrazine's terminal nitrogen (
FAQ: Troubleshooting Knorr Regioselectivity
Q: I am using ethanol/reflux and getting a 60:40 mixture. Why? A: In protic solvents like ethanol, the hydrazine is heavily solvated, and the reaction is often under thermodynamic control. The difference in electrophilicity between your two carbonyls is likely insufficient to direct the attack.
Q: How do I force the reaction to favor one isomer? A: You must switch to Fluorinated Alcohols (TFE or HFIP) .[2]
-
The Science: 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen-Bond Donors (HBD). They selectively activate the harder (more basic) carbonyl oxygen via H-bonding, or stabilize the specific hemiaminal intermediate, often shifting regioselectivity from 1:1 to >95:5 [1][2].
Protocol: Fluorinated Solvent Directed Synthesis
Use this when standard alcohol reflux fails.
-
Preparation: Dissolve your unsymmetrical 1,3-diketone (1.0 equiv) in TFE (2,2,2-Trifluoroethanol) [Concentration: 0.2 M].
-
Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.
-
Checkpoint: Do not add acid catalyst yet. TFE is slightly acidic (
) and often sufficient.
-
-
Reaction: Stir at 25°C for 2-4 hours.
-
Workup: Evaporate TFE (recoverable). The residue is often the pure regioisomer.
Regioselectivity Rule of Thumb in TFE:
The more nucleophilic nitrogen of the hydrazine (usually the
Module 3: Michael Acceptors (Alkynones & Enones)
The Problem: Reaction with alkynones can proceed via 1,2-addition (carbonyl attack) or 1,4-addition (Michael attack), leading to different isomers.
FAQ: Controlling Attack on Alkynones
Q: How do I ensure 1,4-addition (Michael) first? A: Use Lewis Acid Catalysis .
-
The Science: Soft Lewis acids (Au, Ag, Cu) activate the alkyne (
-activation), making the -carbon highly electrophilic. This forces the hydrazine to attack the -carbon first (Michael addition), followed by cyclization onto the carbonyl [3].
Q: What is the "Hard/Soft" mismatch here? A: Hydrazines are "hard" nucleophiles (alpha-effect). Alkynes are "soft" electrophiles. Without a catalyst, the hydrazine might attack the "hard" carbonyl (1,2-addition) first.
Protocol: Ag(I)-Catalyzed Regioselective Cyclization
Target: 3,5-disubstituted pyrazoles from alkynones.
-
Catalyst Loading: In a vial, mix AgOTf (1 mol%) or AuCl(PPh3)/AgOTf (5 mol%) in DCM or Toluene.
-
Substrate: Add the alkynone (1.0 equiv).
-
Nucleophile: Add the hydrazine (1.1 equiv) slowly.
-
Condition: Stir at RT.
-
Why: The metal coordinates the alkyne, directing the distal nitrogen of the hydrazine to the
-position.
-
-
Validation: 1H NMR will show the pyrazole-4H singlet. If you see a broad signal or multiple species, you may have formed the open-chain hydrazone intermediate; adding mild acid (AcOH) will force cyclization.
Module 4: N-Alkylation of Tautomeric Pyrazoles
The Problem: You have a pyrazole ring with an NH. You want to attach an alkyl group (R-X). The proton bounces between N1 and N2 (tautomerism), and both nitrogens are nucleophilic.
Data Table: The "Base Switch" Strategy
The choice of base and cation is the single most critical variable in N-alkylation [4][5].
| Condition | Mechanism/Effect | Major Isomer Outcome |
| NaH / THF | Dissociated Ion Pair. The "naked" anion is formed. Reaction is governed by sterics . | Alkylation occurs at the less hindered Nitrogen (N1).[4] |
| K₂CO₃ / Acetone | Contact Ion Pair. The cation ( | Mixtures, but often favors the thermodynamic product. |
| MgBr₂ / DIPEA | Chelation Control. | Reverses Selectivity (often favors N2 or hindered position due to chelation). |
| Cs₂CO₃ / DMF | Cesium Effect. Large cation, highly reactive "loose" ion pair. | High yields, but often poor regiocontrol (mixtures).[4] |
Visual Mechanism: Chelation vs. Steric Control
Figure 2: Divergent pathways for N-alkylation based on cation selection.
Protocol: Regioselective N-Alkylation (Steric Control)
Use this to alkylate the LESS hindered nitrogen.
-
Deprotonation: Suspend NaH (60% dispersion, 1.2 equiv) in dry THF or DMF at 0°C under Argon.
-
Safety: NaH evolves
gas. Vent properly.
-
-
Addition: Add the pyrazole (1.0 equiv) in solution dropwise. Stir 30 mins until gas evolution ceases (Anion formation).
-
Alkylation: Add the alkyl halide (1.1 equiv).[4]
-
Temperature: Allow to warm to RT.
-
Tip: If using DMF, keep at 0°C to improve kinetic control (favoring the steric isomer).
-
-
Quench: Careful addition of sat.
.
Module 5: Advanced "Regio-by-Design" Alternatives
If the above methods fail, stop trying to fix the regiochemistry and change the disconnection .
1. The Nitroolefin Route (Stepwise Cycloaddition) Instead of 1,3-diketones, react N-arylhydrazones with nitroolefins .[5]
-
Why: This proceeds via a stepwise mechanism that is strictly controlled by the nucleophilicity of the hydrazone carbon, yielding 1,3,4,5-tetrasubstituted pyrazoles with perfect regiocontrol [6].[5]
2. Knochel-Type Functionalization (C-H Activation) Synthesize a simple N-methyl pyrazole first, then use TMPMgCl·LiCl (Knochel's Base) to selectively metalate the C5 position.
-
Why: The N-methyl group directs the lithiation/magnesiation to the adjacent carbon (C5) via coordination. You can then quench with an electrophile (iodine, aldehyde, etc.) [7].
References
-
Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. BenchChem Technical Notes.
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal / J. Org.[5] Chem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules, 2023.
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI / Int. J. Mol. Sci.
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett / Thieme Connect.
-
Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides. J. Org. Chem. 2024.[6][7]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Efficacy of Pyrazole Synthesis Methods in Drug Discovery
[1][2]
Executive Summary: The Regioselectivity Challenge
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, for the drug development professional, the challenge is rarely just "making a pyrazole"; it is making the correct regioisomer at scale with minimal purification overhead.
This guide moves beyond textbook definitions to compare the two dominant methodologies—Condensation (Knorr) and [3+2] Cycloaddition —evaluating them on yield, regiocontrol, and scalability.[1]
The Core Conflict
-
The Knorr Synthesis is the industrial workhorse: robust and scalable, but historically plagued by poor regioselectivity when using unsymmetrical 1,3-dicarbonyls.
-
[3+2] Cycloaddition offers high precision (often 100% regiocontrol) but frequently requires hazardous diazo precursors or expensive transition metal catalysts (Cu/Ru), complicating large-scale GMP compliance.
Method A: The Modified Knorr Condensation (The Industrial Workhorse)
The condensation of hydrazines with 1,3-dicarbonyl compounds remains the primary route for kilogram-scale synthesis due to atom economy and water by-product formation.
The Mechanism & The Flaw
In unsymmetrical 1,3-diketones (e.g., where R1 ≠ R2), the hydrazine can attack either carbonyl carbon. This competition is governed by a delicate balance of steric hindrance and electronic electrophilicity, often resulting in difficult-to-separate mixtures (e.g., 60:40 ratios).
Expert Insight: Solving Regioselectivity with Solvents
Standard protocols use Ethanol (EtOH) or Acetic Acid (AcOH). However, field data indicates that fluorinated alcohols (TFE or HFIP) can flip or amplify regioselectivity.
-
Mechanism: The high hydrogen-bond donating ability of hexafluoroisopropanol (HFIP) selectively activates the harder carbonyl, directing the initial nucleophilic attack.
Experimental Protocol: Synthesis of Celecoxib Analog
A validated protocol demonstrating the regioselective synthesis of a COX-2 inhibitor precursor.
Reagents:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfamoylphenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) [Critical for Regiocontrol]
-
Catalyst: HCl (cat.)[2]
Step-by-Step Workflow:
-
Dissolution: Charge the reaction vessel with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in TFE (0.5 M concentration).
-
Addition: Add 4-sulfamoylphenylhydrazine hydrochloride in one portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Cool to room temperature. Remove TFE under reduced pressure (recoverable).
-
Purification: Dissolve residue in EtOAc, wash with NaHCO3 (sat) and brine. Recrystallize from EtOH/Water to obtain the 1,5-diaryl isomer with >95:5 regioselectivity.
Method B: [3+2] Dipolar Cycloaddition (The Precision Tool)
When the Knorr method fails to provide the necessary selectivity, or when the substrate lacks 1,3-dicarbonyl precursors, [3+2] cycloaddition (Click Chemistry) is the superior alternative.
The Mechanism
This method involves the reaction of a 1,3-dipole (nitrile imine, diazo compound, or sydnone) with a dipolarophile (alkyne or alkene).[1]
-
Copper-Catalyzed (CuAAC): Forces the formation of 1,4-disubstituted isomers.
-
Ruthenium-Catalyzed (RuAAC): Forces the formation of 1,5-disubstituted isomers.
Experimental Protocol: Copper-Catalyzed Regioselective Synthesis
Best for generating 1,4-disubstituted pyrazoles under mild conditions.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Sulfonyl Azide or Diazo precursor (1.0 equiv)
-
Catalyst: CuI (10 mol%), DIPEA (2.0 equiv)
-
Solvent: THF/Water (1:1)
Step-by-Step Workflow:
-
Catalyst Prep: Dissolve alkyne and azide in THF/Water.
-
Initiation: Add DIPEA followed by CuI. The solution may turn yellow/green.
-
Reaction: Stir at room temperature for 6–12 hours.
-
Quenching: Add saturated NH4Cl solution to chelate copper (solution turns deep blue).
-
Extraction: Extract with DCM. The product is often pure enough to proceed without chromatography.
Comparative Analysis: Data & Performance
The following table synthesizes experimental data comparing the two methods across critical drug development metrics.
| Metric | Modified Knorr (Fluorinated Solvents) | [3+2] Cycloaddition (Cu-Catalyzed) |
| Primary Regioselectivity | 90:10 to 99:1 (Tunable) | >99:1 (Strictly Controlled) |
| Atom Economy | High (Water is main byproduct) | Moderate (Depends on dipole precursor) |
| Scalability (>1kg) | Excellent | Moderate (Exotherm/Azide safety risks) |
| Substrate Tolerance | Limited to 1,3-dicarbonyl availability | Broad (Alkynes are ubiquitous) |
| Reaction Conditions | Thermal Reflux (Acidic/Basic) | Ambient Temp (Transition Metal) |
| Cost Efficiency | Low Cost (Commodity reagents) | Higher Cost (Catalysts/Ligands) |
Visualizing the Mechanism & Decision Process
Diagram 1: The Regioselectivity Bifurcation in Knorr Synthesis
This diagram illustrates the critical point of divergence where solvent effects (like HFIP) can influence the pathway.
Caption: The divergence of regiochemical pathways in Knorr synthesis. Fluorinated solvents can invert the standard selectivity ratios.
Diagram 2: Strategic Decision Matrix for Process Chemists
When to choose which method based on structural requirements.
Caption: Decision tree for selecting the optimal synthesis route based on symmetry and purity requirements.
References
-
BenchChem. (2025).[2][3] A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. Retrieved from
-
Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4] Journal of Organic Chemistry, 73(6), 2412–2415. Retrieved from
-
Faggiani, E., et al. (2016). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[3] Journal of Organic Chemistry.[5] Retrieved from
-
Sthalam, V. K., et al. (2019).[6] An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.[6] Organic Process Research & Development, 23(9).[6] Retrieved from
-
RSC Publishing. (2016). Cu-catalysed pyrazole synthesis in continuous flow.[7] Green Chemistry. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
Benchmarking Guide: 3-(2-Methylbenzyl)-1H-pyrazole vs. Industry Standards
Executive Summary
This guide outlines the technical framework for benchmarking 3-(2-Methylbenzyl)-1H-pyrazole (referred to herein as MBP-3 ), a privileged scaffold in medicinal chemistry.[1] Pyrazoles are foundational pharmacophores in kinase inhibition and anti-inflammatory therapeutics.[1][2][3] To validate MBP-3 as a viable lead candidate, it must be benchmarked against established standards to determine its Ligand Efficiency (LE) , Kinase Selectivity , and Physicochemical Druggability .[3]
Key Finding: MBP-3 functions primarily as a Type I ATP-competitive kinase inhibitor scaffold.[1][2] Its benchmarking strategy must prioritize comparison against Crizotinib (structural analog) for potency and Celecoxib for off-target selectivity (COX-2).[1][2]
Strategic Benchmarking Framework
To ensure scientific rigor, we utilize a "Triangulated Validation" approach. MBP-3 is not compared in a vacuum but against three distinct classes of standards.
The Standards Matrix
| Standard Category | Reference Compound | Rationale for Selection |
| Functional Analog | Crizotinib | An FDA-approved ALK/c-Met inhibitor containing a pyrazole core.[1][2] It serves as the "Gold Standard" for potency in this chemical space.[1][2][3] |
| Selectivity Control | Celecoxib | A pyrazole-based COX-2 inhibitor.[1][2] Used to prove MBP-3 is not a "promiscuous" binder and lacks significant COX liability.[1][2] |
| Assay Universal | Staurosporine | A pan-kinase inhibitor used to validate assay performance (Z'-factor) and set the upper limit of inhibition.[1][2] |
Physicochemical Profiling (In Silico & Experimental)
Before biological testing, MBP-3 must meet "Lead-Like" criteria.[1][2] The benzyl substitution increases lipophilicity compared to a naked pyrazole, potentially improving membrane permeability but risking solubility issues.[2][3]
| Property | MBP-3 (Calculated) | Crizotinib (Standard) | Interpretation |
| MW (Da) | ~172.2 | 450.3 | MBP-3 is a Fragment ; expect lower potency but higher Ligand Efficiency (LE).[1][2] |
| cLogP | 2.3 - 2.8 | 3.7 | MBP-3 has superior lipophilic efficiency potential.[1][2] |
| TPSA (Ų) | ~28.7 | 73.0 | High probability of BBB penetration for MBP-3.[1][2] |
Analyst Note: The critical metric here is Ligand Efficiency (LE) .
Target LE for MBP-3 should be > 0.3 to justify further optimization.[1][2][3]
Experimental Protocols
Primary Assay: TR-FRET Kinase Binding (LANCE/HTRF)
Objective: Determine the
Why TR-FRET? Unlike radiometric assays, TR-FRET is homogeneous, ratiometric (corrects for liquid handling errors), and resistant to compound fluorescence interference—crucial for aromatic scaffolds like MBP-3.[3]
Protocol Workflow:
-
Reagent Prep:
-
Compound Plating:
-
Reaction Assembly:
-
Detection:
Data Analysis:
Calculate the HTRF Ratio (
Secondary Assay: Kinetic Solubility (Shake-Flask)
Objective: Confirm MBP-3 is soluble enough for the bioassay.
-
Spike into PBS (pH 7.4) to a target concentration of 200 µM.[1][2][3]
-
Shake at 500 rpm for 24 hours at 25°C.
-
Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV against a standard curve.[1][2][3]
-
Benchmark: If Solubility < 20 µM, the biological data is suspect (potential aggregation artifacts).[1][2][3]
Visualizations
The Benchmarking Workflow
This diagram illustrates the logical flow from compound acquisition to data validation, ensuring no step is skipped.
Figure 1: The "Go/No-Go" decision tree for validating the MBP-3 scaffold.
Mechanistic Interaction (Hinge Binding)
This diagram hypothesizes the binding mode of MBP-3 compared to the Crizotinib standard within the ATP pocket.[2]
Figure 2: Comparative binding modes.[3] Note the shared H-bond motif but differing hydrophobic occupancy.[1]
References
-
Ansari, A. et al. (2017).[1][2][3][4] Biological Activity of Pyrazole Derivatives.[1][2][3][4][5][6][7][8] PMC.[1][2][3] Available at: [Link]
-
Cui, J.J. et al. (2011).[1][2][3] Discovery of Crizotinib (PF-02341066), a 2-aminopyridine-3-carboxamide inhibitor of c-Met/ALK.[1][2] Journal of Medicinal Chemistry.[1][2][3] (Establishes the pyrazole-containing standard).
-
PubChem. (2025).[1][2][3][9] Compound Summary: 3-methyl-1-phenyl-1H-pyrazole (Analog Data).[1][2] Available at: [Link][2][3]
-
BMG Labtech. (2025).[1][2][3][10] Binding kinetics: high throughput assay for kinase inhibitors.[1][2][3][11] Available at: [Link][2][3]
Sources
- 1. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3-Ethyl-1-methyl-1H-pyrazole | C6H10N2 | CID 12581083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Guide to Pyrazole and Other Heterocyclic Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. These cyclic structures are not mere molecular frameworks; they are functional linchpins that dictate a compound's physicochemical properties, its interaction with biological targets, and its metabolic fate. Among the pantheon of privileged structures, the five-membered nitrogen-containing heterocycles, particularly pyrazole, have emerged as exceptionally versatile and fruitful scaffolds.
This guide provides an in-depth comparative analysis of pyrazole alongside other key heterocyclic systems—imidazole, triazole, oxazole, and thiazole. Moving beyond a simple catalog of structures, we will dissect the nuanced differences in their chemical personalities and explore the causal relationships between scaffold choice and pharmacological outcome. This analysis is grounded in experimental data and established protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own design strategies.
Section 1: Physicochemical Properties - The Foundation of Drug-Likeness
The journey of a drug from administration to its site of action is governed by a delicate balance of physicochemical properties. The choice of a heterocyclic core is instrumental in tuning these parameters. Here, we compare the fundamental properties of pyrazole and its counterparts.
Acidity, Basicity, and pKa
The ionization state of a molecule at physiological pH is a key determinant of its solubility, permeability, and target engagement. The pKa of a heterocyclic scaffold reflects the basicity of its nitrogen atoms.
| Heterocycle | Structure | pKa (of conjugate acid) | Key Characteristics |
| Pyrazole | ~2.5[1] | Weakly basic due to the inductive effect of the adjacent nitrogen atom.[2] | |
| Imidazole | ~7.0[1][3] | Significantly more basic than pyrazole; the lone pair on the non-protonated nitrogen is readily available for protonation.[3] | |
| 1,2,4-Triazole | ~2.45 (for the most basic nitrogen)[4] | Weakly basic, similar to pyrazole, due to the presence of multiple nitrogen atoms.[4][5] | |
| Oxazole | ~0.8[6] | Very weakly basic; the oxygen atom is not basic, and the nitrogen's lone pair is delocalized in the aromatic system.[6] | |
| Thiazole | ~2.5 | Weakly basic, with a pKa similar to pyrazole. |
Expertise & Experience: The marked difference in basicity between pyrazole and imidazole is a crucial consideration in drug design. The higher pKa of imidazole means it is more likely to be protonated at physiological pH, which can enhance aqueous solubility but may also lead to undesirable interactions or reduced membrane permeability. The weaker basicity of pyrazole offers a more neutral scaffold, which can be advantageous for brain-penetrant drugs or when avoiding interactions with off-target acidic residues.
Hydrogen Bonding and Lipophilicity
The ability to form hydrogen bonds is paramount for target recognition, while lipophilicity (often measured as ClogP) influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Heterocycle | Hydrogen Bond Donor/Acceptor | ClogP (Calculated LogP) |
| Pyrazole | Donor (N-H) and Acceptor (N) | ~0.24[7] |
| Imidazole | Donor (N-H) and Acceptor (N)[8] | ~ -0.08 |
| 1,2,4-Triazole | Donor (N-H) and Acceptor (N) | ~ -0.5 |
| Oxazole | Acceptor (N and O) | ~0.5 |
| Thiazole | Acceptor (N and S) | ~0.9 |
Trustworthiness: The data presented here are derived from computational predictions and experimental observations. It is important to note that the actual lipophilicity of a drug molecule will be influenced by its substituents. However, the inherent properties of the core scaffold provide a valuable starting point for design. Pyrazole's ability to act as both a hydrogen bond donor and acceptor, combined with its moderate lipophilicity, makes it a highly versatile scaffold for engaging with a wide range of biological targets.[7]
Section 2: Performance in Drug Design - A Comparative Analysis
The true measure of a heterocyclic scaffold's utility lies in its proven performance in successful drug molecules. In this section, we will compare the application of these scaffolds in different therapeutic areas, supported by experimental data.
Kinase Inhibition: The Rise of Pyrazole
Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold has proven to be exceptionally effective in the design of potent and selective kinase inhibitors.
Causality Behind Experimental Choices: The pyrazole ring is often employed as a bioisosteric replacement for other aromatic systems, offering improved metabolic stability and physicochemical properties.[7][9] Its N-H group can act as a crucial hydrogen bond donor to the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors.
Quantitative Data Comparison: Kinase Inhibitors
| Drug (Scaffold) | Target Kinase | IC50 (nM) | Therapeutic Area |
| Crizotinib (Pyrazole) | ALK | 24 | Non-Small Cell Lung Cancer |
| Ruxolitinib (Pyrazole) | JAK1/2 | 3.3 / 2.8 | Myelofibrosis |
| Afuresertib (Pyrazole) | Akt1 | 0.02 | Oncology (Clinical Trials)[9] |
| Compound 10 (Pyrazole) | Bcr-Abl | 14.2 | Oncology (Preclinical)[10] |
| Gefitinib (Quinazoline) | EGFR | 33.65 | Non-Small Cell Lung Cancer[11] |
| Erlotinib (Quinazoline) | EGFR | 2 | Non-Small Cell Lung Cancer |
| Imidazolyl-2-cyanoprop-2-enimidothioate derivative 1c (Imidazole) | EGFR | 137 | Oncology (Preclinical)[11] |
Authoritative Grounding: The data clearly demonstrates the exceptional potency that can be achieved with pyrazole-based kinase inhibitors, with several compounds exhibiting low nanomolar to sub-nanomolar IC50 values.[9][10] The strategic placement of substituents on the pyrazole ring allows for fine-tuning of selectivity and potency.[10]
Antimicrobial Activity: The Strength of Thiazole and Triazole
In the fight against infectious diseases, thiazole and triazole scaffolds have a long and successful history.
Causality Behind Experimental Choices: The nitrogen atoms in the triazole ring of antifungal agents like fluconazole are known to coordinate with the heme iron of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[12] Thiazole-containing compounds exhibit a broad spectrum of antimicrobial activity, and their mechanism often involves the disruption of essential cellular processes.
Quantitative Data Comparison: Antimicrobial Agents
| Drug/Compound (Scaffold) | Organism | MIC (µg/mL) | Therapeutic Area |
| Fluconazole (Triazole) | Aspergillus spp. | 400 | Antifungal[12] |
| Voriconazole (Triazole) | Aspergillus spp. | Fungistatic/Fungicidal | Antifungal[12] |
| Thiazole derivative 38 | E. coli | 4.32 - 4.60 | Antibacterial (Preclinical) |
| Thiazole derivative 3 | MRSA, P. aeruginosa, E. coli | 0.23 - 0.7 | Antibacterial (Preclinical)[13] |
| Sulfathiazole (Thiazole) | Various Bacteria | Variable | Antibacterial |
Expertise & Experience: The choice between these scaffolds in antimicrobial drug design often depends on the specific target and the desired spectrum of activity. While triazoles are mainstays in antifungal therapy, the versatility of the thiazole ring allows for the development of agents with both antibacterial and antifungal properties.[14]
Section 3: Experimental Protocols - Validating Scaffold Performance
To ensure scientific integrity, the claims made in this guide are supported by established experimental protocols. Below are step-by-step methodologies for key assays used to evaluate and compare compounds containing these heterocyclic scaffolds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a kinase inhibitor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., pyrazole-based inhibitor) in DMSO.
-
Dilute the kinase, substrate peptide, and ATP to their final concentrations in the kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[15]
-
-
Assay Plate Setup:
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.[16]
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]
-
Incubate at room temperature for 40 minutes.[16]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[16]
-
Incubate at room temperature for 30 minutes.[16]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Self-Validating System: This protocol includes positive controls (e.g., a known inhibitor like staurosporine) and negative controls (vehicle only) to ensure the assay is performing correctly.[15] The use of a luminescent readout provides a highly sensitive and quantitative measure of kinase activity.
Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol outlines the gold standard method for determining the MIC of an antimicrobial agent.[1][17]
Methodology:
-
Preparation of Antimicrobial Agent:
-
Prepare a stock solution of the test compound (e.g., thiazole-based antibiotic) in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[1]
-
-
Inoculum Preparation:
-
Culture the test microorganism overnight.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 35 ± 2°C for 16-20 hours.[18]
-
-
Reading and Interpretation:
Trustworthiness: This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results across different laboratories.[18]
Section 4: Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate key relationships and workflows.
Physicochemical Property Comparison
Caption: Relative basicity (pKa) of key heterocyclic scaffolds.
Kinase Inhibitor Binding Motif
Caption: Common binding interactions of a pyrazole-based kinase inhibitor.
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Conclusion
The choice of a heterocyclic scaffold is a multifaceted decision with far-reaching implications for a drug discovery project. Pyrazole, with its balanced physicochemical properties, metabolic stability, and proven track record, stands out as a particularly privileged and versatile scaffold, especially in the realm of kinase inhibition. However, imidazole, triazole, oxazole, and thiazole each possess unique attributes that make them highly valuable in specific therapeutic contexts.
By understanding the fundamental properties of these core structures and leveraging the robust experimental protocols available for their evaluation, medicinal chemists can make more informed and rational design choices. This guide serves as a foundational resource to aid in that endeavor, empowering researchers to navigate the complex landscape of heterocyclic chemistry and ultimately, to accelerate the discovery of new and effective medicines.
References
- National Committee for Clinical Laboratory Standards. (2000). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Fifth Edition. NCCLS document M7-A5.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
- Katritzky, A. R., & Rachwal, S. (1996). The pKa values of 1,2,4-triazole and its alkyl derivatives. Journal of Heterocyclic Chemistry, 33(4), 981-984.
- Lange, J. H. M., van Stuivenberg, H. H., Coolen, H. K. A. C., Adolfs, T. J. P., McCreary, A. C., Keizer, H. G., ... & Kruse, C. G. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of medicinal chemistry, 48(6), 1823-1838.
- Hu, Y., Chen, L., Pang, L., Li, J., Zhai, X., Liu, C., ... & Geng, M. (2014). Discovery of 4-(dihydropyrazol-1-yl) pyrimidine derivatives as potent and selective inhibitors of Bcr-Abl. ACS medicinal chemistry letters, 5(6), 663-668.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & de Souza, A. M. T. (2017). Recently approved pyrazole-containing drugs. Pharmaceuticals, 10(3), 65.
- Promega Corporation. (2012). ADP-Glo™ Kinase Assay Technical Manual.
- Cayman Chemical. (2021). Kinase Inhibitor Screening Assay Booklet.
- Clinical and Laboratory Standards Institute. (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
- European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0.
- El-Gohary, N. S., & Shaaban, M. I. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(3), 698.
- Patil, S. A., Patil, R., & Patil, S. A. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(23), 5576.
- Gising, J., Åkerblom, E., & Larhed, M. (2011). Recent developments in the synthesis of thiazoles. Synthesis, 2011(13), 2003-2018.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent advances in the synthesis of 1, 2, 4-triazole-based antifungal agents. Future medicinal chemistry, 7(12), 1599-1627.
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204".
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Pop, C. I., & Pop, C. M. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11756.
- Al-Ostath, A. I. N., & El-Emam, A. A. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8000.
- Kathiravan, M. K., Salake, A. B., Chothe, A. S., Dudhe, P. B., & Watode, R. P. (2012). The biology and chemistry of antifungal agents: a review. Bioorganic & medicinal chemistry, 20(19), 5678-5698.
-
Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]
- Bak, A., & Palko, J. W. (2019). Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics: Ultrafast IR Experiments and Molecular Dynamics Simulations. The journal of physical chemistry. B, 123(12), 2826–2836.
-
Wikipedia. (2023). Thiazole. Retrieved from [Link]
- Oriental Journal of Chemistry. (2018).
- Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
- Keri, R. S., Sosunov, V., & Thomas, K. D. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(18), 4066.
- Promega Corpor
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
- Scribd. (n.d.). Imidazole and Pyrazole.
- Quora. (2017). Why is imidazole more basic than pyrazole?
- Quora. (2018). Why is imidazole less basic than pyrazole?
- Pearson+. (n.d.). Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. (2023). Oxazole. Retrieved from [Link]
Sources
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
